molecular formula C12H18N2O3 B8485422 tert-butyl ((6-(hydroxymethyl)pyridin-3-yl)methyl)carbamate

tert-butyl ((6-(hydroxymethyl)pyridin-3-yl)methyl)carbamate

Cat. No.: B8485422
M. Wt: 238.28 g/mol
InChI Key: OCBHZXIDYSZYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl ((6-(hydroxymethyl)pyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . It is often used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((6-(hydroxymethyl)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a hydroxymethyl pyridine derivative. One common method involves the use of tert-butyl chloroformate and 6-(hydroxymethyl)pyridine in the presence of a base such as triethylamine . The reaction is usually carried out under inert atmosphere conditions at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved safety . This method is advantageous for scaling up the production while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((6-(hydroxymethyl)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl ((6-(hydroxymethyl)pyridin-3-yl)methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl ((6-(hydroxymethyl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ((6-(hydroxymethyl)pyridin-3-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its tert-butyl carbamate group provides stability and protection during synthetic transformations, making it a valuable intermediate in various chemical processes .

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl N-[[6-(hydroxymethyl)pyridin-3-yl]methyl]carbamate

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-9-4-5-10(8-15)13-6-9/h4-6,15H,7-8H2,1-3H3,(H,14,16)

InChI Key

OCBHZXIDYSZYNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.